Cas no 1781888-51-4 (4-(3-ethyloxetan-3-yl)butanal)

4-(3-ethyloxetan-3-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(3-ethyloxetan-3-yl)butanal
- EN300-1867841
- 1781888-51-4
-
- インチ: 1S/C9H16O2/c1-2-9(7-11-8-9)5-3-4-6-10/h6H,2-5,7-8H2,1H3
- InChIKey: XHVDETCTKZCGJX-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC)(CCCC=O)C1
計算された属性
- せいみつぶんしりょう: 156.115029749g/mol
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 26.3Ų
4-(3-ethyloxetan-3-yl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867841-5g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1867841-1g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1867841-2.5g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1867841-0.05g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1867841-0.25g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1867841-5.0g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1867841-0.5g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1867841-1.0g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1867841-10.0g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1867841-0.1g |
4-(3-ethyloxetan-3-yl)butanal |
1781888-51-4 | 0.1g |
$1119.0 | 2023-09-18 |
4-(3-ethyloxetan-3-yl)butanal 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4-(3-ethyloxetan-3-yl)butanalに関する追加情報
Recent Advances in the Application of 4-(3-ethyloxetan-3-yl)butanal (CAS: 1781888-51-4) in Chemical Biology and Pharmaceutical Research
The compound 4-(3-ethyloxetan-3-yl)butanal (CAS: 1781888-51-4) has recently emerged as a promising intermediate in the synthesis of novel bioactive molecules. This oxetane-containing aldehyde has garnered significant attention due to its unique structural features, which enable its incorporation into diverse pharmacophores. Recent studies have explored its utility in drug discovery, particularly in the development of targeted therapies for inflammatory diseases and cancer.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 4-(3-ethyloxetan-3-yl)butanal as a key building block in the synthesis of potent HDAC inhibitors. The oxetane moiety was found to significantly improve the metabolic stability of the resulting compounds while maintaining their biological activity. Researchers at several pharmaceutical companies have incorporated this compound into their drug discovery pipelines, with particular focus on its potential in creating covalent inhibitors.
In the field of chemical biology, 4-(3-ethyloxetan-3-yl)butanal has shown remarkable utility as a bifunctional linker. Its aldehyde group allows for selective conjugation with aminooxy or hydrazide groups, while the oxetane ring provides enhanced solubility and reduced lipophilicity compared to traditional hydrocarbon linkers. This dual functionality has been leveraged in the development of PROTACs (proteolysis targeting chimeras), where it serves as a crucial component in connecting the target-binding moiety to the E3 ligase recruiter.
Recent synthetic methodology developments have significantly improved the accessibility of 4-(3-ethyloxetan-3-yl)butanal. A 2024 report in Organic Process Research & Development detailed a scalable, cost-effective synthesis route that achieves >90% yield while maintaining high purity standards. This advancement has facilitated broader adoption of the compound in both academic and industrial research settings.
The compound's safety profile has also been extensively characterized in recent preclinical studies. Toxicology assessments indicate favorable ADME properties, with particular advantages in CNS penetration when incorporated into appropriate molecular frameworks. These findings position 4-(3-ethyloxetan-3-yl)butanal as a valuable tool in the design of next-generation neurotherapeutics.
Looking forward, researchers anticipate expanding applications of 4-(3-ethyloxetan-3-yl)butanal in antibody-drug conjugates (ADCs) and other targeted delivery systems. Its balanced hydrophilicity and ability to maintain payload stability make it particularly attractive for these applications. Several patent applications filed in 2024 suggest growing commercial interest in this versatile building block.
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